L-Tryptophyl-L-prolyl-L-prolyl-L-alanine
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Overview
Description
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is a peptide compound composed of four amino acids: L-tryptophan, L-proline, L-proline, and L-alanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods utilize genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the indole ring of L-tryptophan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in L-tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and nootropic properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring of L-tryptophan can interact with various receptors, modulating their activity and influencing cellular pathways. Additionally, the proline residues can induce conformational changes in the peptide, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-prolyl-L-tyrosyl-L-prolyl-L-prolyl-L-alanylglycine
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two proline residues introduces rigidity into the peptide backbone, influencing its overall conformation and biological activity.
Properties
CAS No. |
918528-01-5 |
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Molecular Formula |
C24H31N5O5 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H31N5O5/c1-14(24(33)34)27-21(30)19-8-4-10-28(19)23(32)20-9-5-11-29(20)22(31)17(25)12-15-13-26-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-20,26H,4-5,8-12,25H2,1H3,(H,27,30)(H,33,34)/t14-,17-,19-,20-/m0/s1 |
InChI Key |
OJRCHIQIUNCFND-HSCHXYMDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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